molecular formula C47H36O3 B14350920 2,2'-(4-Methoxy-1,3-phenylene)bis(triphenylethan-1-one) CAS No. 90774-85-9

2,2'-(4-Methoxy-1,3-phenylene)bis(triphenylethan-1-one)

Cat. No.: B14350920
CAS No.: 90774-85-9
M. Wt: 648.8 g/mol
InChI Key: YCOHPRHWEKTZGO-UHFFFAOYSA-N
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Description

2,2’-(4-Methoxy-1,3-phenylene)bis(triphenylethan-1-one) is a complex organic compound characterized by its unique structure, which includes a methoxy group attached to a phenylene ring, and two triphenylethanone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(4-Methoxy-1,3-phenylene)bis(triphenylethan-1-one) typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzaldehyde with triphenylmethanol in the presence of a strong acid catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This might include the use of continuous flow reactors and automated systems to maintain precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2,2’-(4-Methoxy-1,3-phenylene)bis(triphenylethan-1-one) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the methoxy and phenylene positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols. Substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2,2’-(4-Methoxy-1,3-phenylene)bis(triphenylethan-1-one) has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives may have potential biological activities, making it a subject of study in medicinal chemistry.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2,2’-(4-Methoxy-1,3-phenylene)bis(triphenylethan-1-one) exerts its effects depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-donating methoxy group and the electron-withdrawing ketone groups. These functional groups affect the compound’s behavior in various reactions, including its ability to act as a nucleophile or electrophile.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1-methoxy-2,4-bis(1-methyl-1-phenylethyl): This compound shares a similar methoxy-phenylene structure but differs in its substituents.

    Oxirane, 2,2’-[methylenebis(4,1-phenyleneoxymethylene)]bis-: Another compound with a phenylene core, but with different functional groups.

Uniqueness

2,2’-(4-Methoxy-1,3-phenylene)bis(triphenylethan-1-one) is unique due to its specific combination of methoxy and triphenylethanone groups, which confer distinct chemical properties and reactivity patterns. This makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

90774-85-9

Molecular Formula

C47H36O3

Molecular Weight

648.8 g/mol

IUPAC Name

2-[4-methoxy-3-(2-oxo-1,1,2-triphenylethyl)phenyl]-1,2,2-triphenylethanone

InChI

InChI=1S/C47H36O3/c1-50-43-33-32-41(46(37-24-12-4-13-25-37,38-26-14-5-15-27-38)44(48)35-20-8-2-9-21-35)34-42(43)47(39-28-16-6-17-29-39,40-30-18-7-19-31-40)45(49)36-22-10-3-11-23-36/h2-34H,1H3

InChI Key

YCOHPRHWEKTZGO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)C4=CC=CC=C4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C(=O)C7=CC=CC=C7

Origin of Product

United States

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